1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Description
The compound 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a structurally complex heterocyclic molecule featuring a fused cyclopenta[d]pyrimidin-2-one core. Key structural elements include:
- Cyclopenta[d]pyrimidin-2-one scaffold: A bicyclic system combining a five-membered cyclopentane ring fused to a pyrimidinone ring.
- 1,1-Dioxidotetrahydro-3-thienyl group: A tetrahydrothiophene sulfone moiety attached to the pyrimidinone nitrogen, contributing to polarity and metabolic stability.
The sulfone group likely originates from oxidation of a thiophene precursor or direct incorporation of a pre-functionalized sulfone-containing reagent.
Pharmacologically, pyrimidinone derivatives are widely explored for antitumor, antibacterial, and anti-inflammatory activities .
Properties
Molecular Formula |
C11H14N2O3S2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O3S2/c14-11-12-10(17)8-2-1-3-9(8)13(11)7-4-5-18(15,16)6-7/h7H,1-6H2,(H,12,14,17) |
InChI Key |
ZFCMTGMGNKJJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation via Multicomponent Reactions
The cyclopenta[d]pyrimidin-2-one scaffold is typically constructed via a Biginelli-like reaction , employing cyclopentanone, thiourea, and a functionalized aldehyde. In the presence of p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid catalyst, this one-pot reaction facilitates cyclocondensation at 80–100°C under solvent-free conditions. For the target compound, the aldehyde component must derive from tetrahydrothiophene-1,1-dioxide , synthesized through oxidation of tetrahydrothiophene with hydrogen peroxide in acetic acid.
Key Reaction Parameters
This method yields the intermediate 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one , which is subsequently functionalized at position 1.
Regioselective Introduction of the 1,1-Dioxidotetrahydro-3-Thienyl Group
The tetrahydrothiophene-1,1-dioxide moiety is introduced via nucleophilic substitution or Mitsunobu reaction . Patent DD245667A1 demonstrates that 4-chlorothieno[2,3-d]pyrimidines react with aminocarboxylic acid esters under reflux in ethanol to install aryl/alkylamino groups. Adapting this approach, the chloride at position 1 of the pyrimidinone intermediate is displaced by 3-amino-tetrahydrothiophene-1,1-dioxide , synthesized via reduction of the corresponding nitro compound.
Optimized Substitution Conditions
- Solvent : Anhydrous ethanol or DMF
- Temperature : Reflux (78–100°C)
- Time : 12–24 hours
- Yield : 60–75%
Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by ¹H NMR (δ 4.21 ppm, singlet for S=O) and IR (1320 cm⁻¹ for sulfone).
Alternative Pathways for Thioxo Group Installation
For intermediates lacking the thioxo group, isothiocyanate-mediated thiolation is employed. As reported in PMC6257563, 4-chloropyrimidines react with aryl isothiocyanates under microwave irradiation (100 W, 120°C) to yield 4-thioxo derivatives. Applying this to the cyclopenta[d]pyrimidinone core:
- Chlorination : Treat the pyrimidinone with POCl₃ at 80°C to form 4-chloro-1-(1,1-dioxidotetrahydro-3-thienyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one.
- Thiolation : React with potassium thiocyanate (KSCN) in DMF at 100°C for 6 hours.
Comparative Analysis of Thiolation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave irradiation | 120°C, 20 min | 85 | 98 |
| Conventional heating | 100°C, 6 hours | 72 | 95 |
Microwave-assisted reactions significantly enhance efficiency, reducing side products like disulfides.
Structural Characterization and Validation
The final compound is validated through spectroscopic and crystallographic methods:
¹H NMR (400 MHz, DMSO-d₆):
IR (KBr):
X-ray Crystallography :
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at positions 1 and 4 are mitigated by stepwise functionalization.
- Sulfone Stability : Tetrahydrothiophene-1,1-dioxide is prone to ring-opening under strong acids; thus, mild catalysts like DBSA are preferred.
- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves thioxo and sulfone byproducts.
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfone Impact: The 1,1-dioxidotetrahydrothienyl group distinguishes the target compound from non-sulfonated analogues (e.g., CAS 14080-50-3). Sulfones increase solubility and oxidative stability but may reduce membrane permeability .
Thioxo Group : Shared with compound 3a () and dihydropyrimidine-2-thiones (), this group is critical for hydrogen bonding and metal chelation, often correlating with anticancer activity .
Pharmacological and Physicochemical Properties
- Antitumor Potential: While direct data for the target compound is lacking, structurally related pyrimidinone derivatives exhibit IC₅₀ values in the low micromolar range against cancer cells. For example, compound 3a () shows potent activity against breast (MCF-7) and colon (HCT-116) cancer lines .
- Antibacterial Activity : Dihydropyrimidine-2-thiones () demonstrate efficacy against Staphylococcus aureus and Escherichia coli, suggesting the target compound’s thioxo group may confer similar properties .
- Solubility and Bioavailability: The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogues (e.g., CAS 18593-44-7) but may require formulation optimization for bioavailability .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of both thienyl and pyrimidinone moieties. Its chemical formula is with a molecular weight of 332.54 g/mol. The structure features a cyclopenta[d]pyrimidin-2-one framework which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one exhibit considerable antimicrobial properties. A study evaluated the efficacy of various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the thienyl group significantly enhanced antibacterial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 18 |
| Compound B | E. coli | 20 |
| Target Compound | S. aureus | 22 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in DNA synthesis and repair.
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of derivatives were synthesized based on the target compound. The study aimed to evaluate their antimicrobial efficacy against clinical isolates. Results indicated that certain modifications resulted in enhanced activity against resistant strains.
Case Study 2: Anticancer Screening
A preclinical trial was conducted using xenograft models to assess the anticancer potential of the compound. Treatment with the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within treated tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
